Product packaging for dimethyl[(1H-pyrazol-4-yl)methyl]amine(Cat. No.:CAS No. 37599-61-4)

dimethyl[(1H-pyrazol-4-yl)methyl]amine

Cat. No.: B13491499
CAS No.: 37599-61-4
M. Wt: 125.17 g/mol
InChI Key: ZRRJOIZUONRZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrazole (B372694) Derivatives in Organic and Inorganic Chemistry

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the synthesis of a multitude of organic compounds. mdpi.com Its derivatives are recognized for their wide array of biological activities, making them crucial scaffolds in medicinal chemistry. ontosight.ainih.gov The pyrazole nucleus is a key component in numerous pharmacologically active agents, demonstrating anti-inflammatory, antimicrobial, and anticancer properties, among others. globalresearchonline.netmdpi.com The versatility of the pyrazole ring allows for structural modifications at several positions, enabling the fine-tuning of its chemical and physical properties for specific applications in materials science and agrochemicals as well. mdpi.comnih.gov

Overview of Amine Functional Groups in Compound Design

The amine functional group, characterized by a nitrogen atom with a lone pair of electrons, is fundamental to the structure and function of a vast number of organic molecules. Amines are classified as primary, secondary, or tertiary, based on the number of hydrocarbyl groups attached to the nitrogen. This classification influences their steric and electronic properties. The presence of the lone pair of electrons confers basicity and nucleophilicity to amines, making them key participants in a wide variety of chemical reactions. In compound design, the incorporation of amine groups can significantly impact a molecule's solubility, polarity, and ability to form hydrogen bonds, which are critical factors for its biological activity and material properties.

Structural Features and Chemical Reactivity of Dimethyl[(1H-pyrazol-4-yl)methyl]amine

This compound, also known as N,N-dimethyl-1-(1H-pyrazol-4-yl)methanamine, integrates the aromatic pyrazole ring with a tertiary amine through a methylene (B1212753) bridge. This specific arrangement of atoms dictates its inherent chemical properties and potential reactivity.

Structural Features: The molecule consists of a pyrazole ring, which is an aromatic heterocycle. The planarity of the ring and the delocalization of π-electrons contribute to its stability. The methyl groups attached to the nitrogen atom of the amine are electron-donating, which increases the nucleophilicity of the nitrogen.

Chemical Reactivity: The pyrazole ring itself can undergo electrophilic substitution, typically at the C4 position, although this position is occupied in the title compound. The nitrogen atoms in the pyrazole ring can act as ligands for metal ions. The tertiary amine functional group is basic and can be protonated to form a salt. Its lone pair of electrons makes it a good nucleophile, allowing it to react with electrophiles.

A plausible synthetic route to this compound involves the formylation of a pyrazole precursor at the 4-position, for instance, through a Vilsmeier-Haack reaction, to yield pyrazole-4-carbaldehyde. umich.edumdpi.comjocpr.com This aldehyde can then undergo reductive amination with dimethylamine (B145610) to furnish the final product. The reactivity of the resulting amine allows for further functionalization, such as quaternization by reaction with alkyl halides.

Below is a table summarizing the key identifiers for this compound dihydrochloride (B599025), the salt form of the compound.

IdentifierValue
Molecular Formula C6H13Cl2N3
Compound Name N,N-dimethyl-1-(1H-pyrazol-4-yl)methanamine;dihydrochloride
InChI InChI=1S/C6H11N3.2ClH/c1-9(2)5-6-3-7-8-4-6;;/h3-4H,5H2,1-2H3,(H,7,8);2*1H
InChIKey ZRRJOIZUONRZAO-UHFFFAOYSA-N
SMILES CN(C)CC1=CNN=C1.Cl.Cl

Data sourced from PubChem. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B13491499 dimethyl[(1H-pyrazol-4-yl)methyl]amine CAS No. 37599-61-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37599-61-4

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

N,N-dimethyl-1-(1H-pyrazol-4-yl)methanamine

InChI

InChI=1S/C6H11N3/c1-9(2)5-6-3-7-8-4-6/h3-4H,5H2,1-2H3,(H,7,8)

InChI Key

ZRRJOIZUONRZAO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CNN=C1

Origin of Product

United States

Synthetic Methodologies for Dimethyl 1h Pyrazol 4 Yl Methyl Amine and Its Analogues

Direct Synthesis Routes to Dimethyl[(1H-pyrazol-4-yl)methyl]amine

Direct synthetic strategies for this compound involve the formation of the pyrazole (B372694) ring with the desired substituent precursor at the C4 position or the direct functionalization of a pre-existing pyrazole ring.

The most fundamental and widely utilized method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.govmdpi.com To synthesize a 4-substituted pyrazole such as this compound, a 1,3-dicarbonyl compound bearing the desired substituent or a precursor group at the C2 position is required.

For instance, the reaction of a suitably substituted β-dicarbonyl compound with hydrazine hydrate (B1144303) can yield the target pyrazole. The regioselectivity of the cyclization is a critical factor, particularly when using substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds. nih.gov The reaction mechanism proceeds through the formation of a pyrazoline intermediate which then dehydrates to form the aromatic pyrazole ring. researchgate.net

Starting Material (1,3-Dicarbonyl Compound)Hydrazine DerivativeResulting PyrazoleReference
Substituted 1,3-diketoneHydrazine hydrate3,4,5-substituted pyrazole nih.gov
β-ketoesterPhenylhydrazine1-Phenyl-5-pyrazolone derivative nih.gov
4-ethoxy-1,1,1-trifluoro-3-buten-2-oneMethylhydrazineMixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole enamine.net

This table illustrates the general principle of pyrazole synthesis via cyclization, which can be adapted for the synthesis of the target compound by using an appropriately substituted 1,3-dicarbonyl precursor.

A highly effective and direct method for the synthesis of this compound involves a two-step process: the introduction of a reactive "handle" at the 4-position of the pyrazole ring, followed by the formation of the amine linkage.

The first step is typically a chloromethylation of a suitable pyrazole precursor. For example, 3,5-dimethyl-1-phenyl-1H-pyrazole can undergo chloromethylation at the 4-position to yield 4-(chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole. This reaction is an electrophilic substitution where formaldehyde (B43269) and hydrogen chloride are used to generate the chloromethylating agent.

In the second step, the resulting 4-(chloromethyl)pyrazole derivative serves as an electrophile in a nucleophilic substitution reaction with dimethylamine (B145610). This reaction directly forms the desired C-N bond, yielding the final product.

Reaction Scheme:

Chloromethylation: Pyrazole + HCHO + HCl → 4-(Chloromethyl)pyrazole

Amination: 4-(Chloromethyl)pyrazole + HN(CH₃)₂ → this compound

This strategy offers a clear and controllable pathway to the target molecule, with the pyrazole ring being functionalized in a post-synthesis modification.

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine. wikipedia.orgnih.gov The pyrazole ring, particularly at the C4 position (if C3 and C5 are unsubstituted or substituted), contains an active hydrogen that can participate in this reaction.

A direct Mannich reaction on the pyrazole ring itself with formaldehyde and dimethylamine can theoretically yield this compound. The reaction proceeds through the formation of a dimethylaminomethyl cation (Eschenmoser's salt precursor) which then acts as an electrophile and attacks the electron-rich C4 position of the pyrazole. mdma.ch

SubstrateAldehydeAmineProductReference
Ketone (with α-H)FormaldehydeSecondary Amineβ-amino-carbonyl compound (Mannich base) wikipedia.org
PhenolFormaldehydeDimethylamine2-((Dimethylamino)methyl)phenol nih.gov
Pyrazolo-pyrazolone--Mannich base derivatives of pyrazolo-pyrazolone derpharmachemica.com

This table provides examples of the Mannich reaction with various substrates, illustrating the potential for its application in the direct aminomethylation of the pyrazole ring.

The success of this direct approach depends on the reactivity of the specific pyrazole substrate and the reaction conditions employed.

While N-alkylation typically refers to the substitution at the nitrogen atoms of the pyrazole ring, semanticscholar.orggoogle.comsemanticscholar.orgmdpi.com in the context of forming the dimethylaminomethyl side chain, condensation reactions are pivotal for creating the crucial C-N bond. A prominent example is the reductive amination of a pyrazole-4-carbaldehyde.

This two-step, often one-pot, procedure involves:

Formation of an iminium ion: The pyrazole-4-carbaldehyde reacts with dimethylamine in a condensation reaction to form an unstable enamine or iminium ion intermediate.

Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), is introduced to reduce the iminium ion to the final tertiary amine.

Pyrazole-4-carbaldehydes can be synthesized through methods like the Vilsmeier-Haack reaction on a suitable pyrazole precursor. nih.govnih.govmdpi.commdpi.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group at the C4 position of the pyrazole ring.

Pyrazole PrecursorReactionIntermediateSubsequent ReactionFinal ProductReference
HydrazoneVilsmeier-Haack (POCl₃, DMF)Pyrazole-4-carbaldehydeReductive amination with dimethylamineThis compound nih.govresearchgate.net
1-Phenyl-1H-pyrazoleVilsmeier-Haack1-Phenyl-1H-pyrazole-4-carbaldehydeCondensation with aminesSchiff base derivatives mdpi.com

Synthesis of Substituted this compound Derivatives

The synthesis of analogues of this compound with various substituents on the pyrazole ring allows for the exploration of structure-activity relationships for various applications.

Substituents can be introduced on the pyrazole ring either by starting with appropriately substituted precursors in the cyclization reaction or by post-synthesis functionalization of the pyrazole core.

Using Substituted Precursors: The Knorr synthesis and other cyclization methods are highly versatile for creating a wide array of substituted pyrazoles. nih.govmdpi.com By choosing substituted 1,3-dicarbonyl compounds and/or substituted hydrazines, one can control the substitution pattern of the resulting pyrazole ring. For example, using a 1,3-diketone with an aryl group at one of the carbonyls and reacting it with hydrazine will yield a phenyl-substituted pyrazole.

Post-Synthesis Functionalization: The pyrazole ring is aromatic and can undergo various electrophilic substitution reactions, primarily at the C4 position if it is unsubstituted. chim.it Halogenation, nitration, and acylation are common reactions to introduce functional groups that can be further modified. For instance, a 4-bromopyrazole can be used in cross-coupling reactions like the Suzuki or Heck reaction to introduce aryl or vinyl substituents.

Pyrazole CoreReaction TypeReagentsResulting SubstituentReference
1-Phenyl-1H-pyrazoleHalogenation (Bromination)N-Bromosuccinimide (NBS)4-Bromo mdpi.com
1H-PyrazoleNitrationHNO₃/H₂SO₄4-Nitro chim.it
4-IodopyrazoleSuzuki CouplingArylboronic acid, Pd catalyst4-Aryl nih.gov
4-unsubstituted pyrazolesThiocyanationNH₄SCN, PhICl₂4-Thiocyano beilstein-journals.org

These substituted pyrazoles can then be subjected to the synthetic routes described in section 2.1 to introduce the dimethylaminomethyl group at the 4-position, if that position is available, or at another position if the synthesis strategy allows. For example, a 3-substituted pyrazole could be formylated at the 4-position and then undergo reductive amination.

Alkyl Chain Modifications on the Amine Moiety

Modifying the amine moiety of (pyrazol-4-yl)methylamine scaffolds is a key strategy for developing analogues with diverse properties. This involves the synthesis of derivatives where the hydrogen atoms on the amine are replaced with various alkyl or aryl groups.

Research has demonstrated the synthesis of a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives. nih.govresearchgate.net These compounds are prepared from a (pyrazol-4-yl)methylamine core, showcasing the introduction of complex aryl groups onto the amine nitrogen. Structure-activity relationship (SAR) studies on these analogues have shown that substituents on the phenyl rings can significantly influence their biological activity. For instance, (1,3-diphenyl-1H-pyrazol-4-yl)-methylamines with 2,4-dichloro substituents on the 3-phenyl ring were identified as selective inhibitors of the DPP-IV enzyme, while difluoro substituents favored inhibition of DPP8. researchgate.net

Another general approach for creating N-substituted pyrazoles involves the direct use of primary aliphatic or aromatic amines as a starting reagent, reacting with a 1,3-dicarbonyl compound and an aminating agent. nih.gov This method allows for the introduction of a wide variety of substituents onto the pyrazole nitrogen. While this applies to the pyrazole ring's nitrogen rather than an exocyclic amine, the principle of using diverse primary amines to build libraries of N-substituted compounds is a relevant concept in modifying pyrazole-amine structures. nih.gov Examples of synthesized N-substituted pyrazoles using this methodology are detailed in the table below.

Table 1: Examples of N-Substituted Pyrazoles Synthesized from Primary Amines nih.gov
Amine SubstrateResulting N-Substituted PyrazoleYield
Dodecylamine1-Dodecyl-3,5-dimethyl-1H-pyrazole33%
Tryptamine3-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1H-indole30%
1-Adamantylamine1-Adamantan-1-yl-3,5-dimethyl-1H-pyrazole38%
4-Fluoroaniline1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole60%
Naphthalen-2-amine3,5-Dimethyl-1-(naphthalen-2-yl)-1H-pyrazole70%

Preparation of Bis- and Tris-Pyrazole Amine Ligands

Bis- and tris-pyrazole amine ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with various metal ions. Their synthesis often involves linking multiple pyrazole units through a central amine or other molecular backbone.

One synthetic route involves the reaction of a bis(enaminone) with hydrazine monohydrate in ethanol, facilitated by a high-pressure Q-Tube system, to produce bis(pyrazole) derivatives. mdpi.com Another established class of ligands are the bis-tris(pyrazolyl)borates, also known as scorpionate ligands. nih.gov The synthesis of molecular lanthanide/aluminum heterobimetallic trihydrides has been achieved using a bis-hydrotris(1-pyrazolyl)borate (Tp) ligand environment. nih.gov These complexes are formed by the insertion of aminoalane into the metal-amide bonds of a precursor complex, [Ln(Tp)₂(N(SiMe₃)₂)]. nih.gov

The tridentate ligand bis-[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine (pza) has been used to synthesize a series of square-planar palladium(II) complexes. nih.gov The synthesis typically starts from a precursor like [Pd(pza)Cl]Cl·2H₂O, followed by reaction with various salts to exchange the co-ligands and counter-ions. nih.gov Furthermore, more complex structures, such as tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4¹-aminobiphenyl}amine, have been synthesized. This was achieved through an Ullmann coupling reaction between N-(4-bromophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)-methylene]amine and tris(4-bromophenyl)amine. researchgate.net

Table 2: Synthetic Approaches to Bis- and Tris-Pyrazole Ligands
Ligand TypePrecursorsKey Reaction TypeReference
Bis(pyrazole)Bis(pyridine)enaminone, Hydrazine monohydrateCondensation mdpi.com
Bis-tris(pyrazolyl)borate Lanthanide/Aluminum Complex[Ln(Tp)₂(N(SiMe₃)₂)], Me₃N·AlH₃Insertion nih.gov
Bis-[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine (pza) Palladium Complex[Pd(pza)Cl]Cl·2H₂O, Various sodium or silver saltsLigand/Ion Exchange nih.gov
Tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4¹-aminobiphenyl}amineN-(4-bromophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)-methylene]amine, Tris(4-bromophenyl)amineUllmann Coupling researchgate.net

One-Pot and Multi-Component Synthetic Strategies

One-pot and multi-component reactions (MCRs) are highly efficient methods for synthesizing complex molecules like pyrazoles from simple starting materials in a single step, avoiding the need to isolate intermediates. These strategies are valued for their high atom economy and procedural simplicity.

A prominent MCR for pyrazole synthesis involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes. nih.govacs.org This modular method avoids hazardous reagents like hydrazine by forming the N-N bond in the final step. nih.govacs.org Another versatile approach is the three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water to produce 1-H-pyrazole derivatives. longdom.org

Several one-pot syntheses have been developed for pyrazole derivatives with specific functionalities. For example, 1H-pyrazole-1-carbothioamide derivatives have been synthesized via a one-pot reaction of hydrazine hydrate, arylidene malononitrile (B47326), and isothiocyanates using a HAp/ZnCl₂ nano-flake catalyst. biointerfaceresearch.com Similarly, a three-component condensation of dimedone, 1H-pyrazol-5-amines, and isatins in aqueous media yields complex 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones. researchgate.net A simple two-component reaction between phenyl hydrazine and dimethyl acetylene (B1199291) dicarboxylate (DMAD) provides a one-pot route to methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. mdpi.com These MCRs highlight the adaptability of one-pot strategies to create a wide array of substituted pyrazoles. mdpi.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyrazoles to reduce environmental impact. Key strategies include the use of environmentally benign solvents like water, the development of catalyst-free reactions, and the avoidance of toxic reagents. thieme-connect.com

Water has been successfully employed as a solvent for various pyrazole syntheses. A four-component reaction of aldehydes, hydrazine hydrate, β-ketoesters, and malononitrile can be catalyzed by piperidine (B6355638) in an aqueous medium at room temperature to produce pyrano[2,3-c]pyrazole derivatives in high yields. mdpi.com Similarly, a straightforward and sustainable synthesis of 1-H-pyrazole derivatives has been achieved through a three-component reaction in water with a catalytic amount of ammonium (B1175870) acetate. longdom.org

Another green approach is the development of synthetic routes that operate under mild, transition-metal-catalyst- and oxidant-free conditions. nih.gov For instance, a temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed via electrophilic cyclization. By simply adjusting the reaction temperature in ethanol, different products can be obtained selectively. nih.gov The use of aqueous media and the elimination of harsh reagents and metal catalysts represent significant advances in the environmentally friendly synthesis of pyrazole scaffolds. thieme-connect.comacs.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions such as solvent, temperature, and catalyst is crucial for maximizing the yield and purity of pyrazole products. Systematic studies are often performed to identify the most effective parameters for a given synthetic transformation.

For the three-component synthesis of pyrazole 4a, various green solvents were examined, with water providing the best yield when the reaction was heated under reflux for one hour. longdom.org In another study, the influence of temperature and solvent on the synthesis of pyrazolone (B3327878) derivatives was investigated, with acetonitrile (B52724) found to provide higher yields compared to other organic solvents like n-hexane, benzene, and ethanol. acs.org

The choice of catalyst and reaction conditions also plays a critical role in multicomponent reactions. In a titanium-mediated pyrazole synthesis, an in situ yield of 81% was achieved by reacting [py₂TiCl₂(NPh)]₂ with excess p-tolunitrile (B1678323) and 3-hexyne (B1328910) in C₆D₅Br at 115 °C for one hour. nih.gov Temperature can also be used as a tool to control reaction outcomes. A temperature-controlled synthesis of pyrazoles demonstrated that simply tuning the temperature could divergently produce either 1-tosyl-1H-pyrazoles (at room temperature) or detosylated 1H-pyrazoles (at 95 °C) in good yields. nih.gov

Table 3: Optimization of Reaction Conditions for Pyrazole Synthesis
Reaction TypeVariable StudiedOptimal ConditionResultReference
Three-component synthesis of pyrazole 4aSolventWaterBest yield longdom.org
Synthesis of pyrazolone derivativesSolventAcetonitrileHigher yields than other solvents acs.org
Divergent synthesis of pyrazolesTemperatureRoom temp. vs. 95 °CSelective formation of different products nih.gov
In situ multicomponent pyrazole synthesisSolvent/TemperatureC₆D₅Br / 115 °C81% in situ yield nih.gov

Design and Synthesis of Compound Libraries based on this compound Scaffold

The this compound scaffold serves as a valuable template for the design and synthesis of compound libraries, particularly for drug discovery and biological screening. By systematically introducing a variety of substituents at different positions on the scaffold, libraries of analogues can be generated to explore structure-activity relationships (SAR).

One such library was created based on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives. nih.govresearchgate.net In this work, various aniline (B41778) derivatives were used to modify the amine moiety, leading to a series of compounds that were evaluated as potential antitumor agents. nih.gov The SAR studies from these libraries have provided insights into how different functional groups influence biological activity. For example, modifying the side chain of the (pyrazol-4-yl)-methylamine scaffold led to the discovery of new chemical classes of selective enzyme inhibitors. researchgate.net

Another example involves the one-step synthesis of a series of 14 different pyrazolic compounds. This was achieved by condensing (3,5-dimethyl-1H-pyrazol-1-yl)methanol or (1H-pyrazol-1-yl)methanol with an array of appropriate primary amines. researchgate.net This straightforward condensation reaction allows for the rapid generation of a diverse set of molecules from a common pyrazole precursor, demonstrating an efficient strategy for building a focused compound library. researchgate.net The design of these libraries is often guided by the goal of optimizing interactions with a specific biological target. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of Dimethyl[(1H-pyrazol-4-yl)methyl]amine and its Metal Complexes

The crystal packing of pyrazole-containing compounds is significantly influenced by a variety of intermolecular interactions, which are crucial in determining the supramolecular architecture.

Hydrogen Bonding: The presence of the N-H group in the pyrazole (B372694) ring is a key feature that facilitates the formation of strong intermolecular hydrogen bonds. In the solid state, NH-pyrazoles commonly self-assemble through N-H···N hydrogen bonds, leading to the formation of dimers, trimers, tetramers, or infinite chains. nih.gov It is highly probable that this compound would exhibit similar N-H···N hydrogen bonding between the pyrazole rings of adjacent molecules. Additionally, the nitrogen atom of the dimethylamino group could act as a hydrogen bond acceptor. In the case of metal complexes where the ligand is coordinated to a metal ion, hydrogen bonding can occur between the pyrazole N-H and anions or solvent molecules present in the crystal lattice. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
N-H (pyrazole)Broad singlet~10-13The chemical shift is concentration and solvent dependent.
C3-H & C5-H (pyrazole)Singlets~7.5-8.0Due to the C4-substitution, these protons are in different chemical environments.
CH₂ (methylene)Singlet~3.5-4.0Protons on the methylene (B1212753) bridge.
N(CH₃)₂ (dimethylamino)Singlet~2.2-2.5Six equivalent protons of the two methyl groups.

This is a predicted spectrum based on data for similar pyrazole derivatives and general chemical shift ranges. rsc.orgdocbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm) Notes
C3 & C5 (pyrazole)~130-140Aromatic carbons adjacent to nitrogen atoms.
C4 (pyrazole)~110-120Carbon atom to which the methylamine (B109427) group is attached.
CH₂ (methylene)~50-60Aliphatic carbon of the methylene bridge.
N(CH₃)₂ (dimethylamino)~40-50Aliphatic carbons of the dimethylamino group.

This is a predicted spectrum based on data for similar pyrazole derivatives. rsc.orgresearchgate.netmdpi.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₁₁N₃), the expected monoisotopic mass is approximately 125.0953 Da. uni.lu In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily protonated, yielding a prominent [M+H]⁺ ion at an m/z of approximately 126.1026. uni.lu

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. For amines, a common fragmentation pathway is the cleavage of the bond beta to the nitrogen atom. In the case of this compound, this would involve the cleavage of the C4-C(methylene) bond. The major fragmentation pathways are predicted to be:

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the dimethylamino group is a characteristic fragmentation for amines. whitman.edulibretexts.org

Loss of a methyl radical: Fragmentation may involve the loss of a methyl group from the dimethylamino moiety.

Ring fragmentation: The pyrazole ring may also undergo fragmentation under electron impact ionization.

A plausible fragmentation pattern is outlined below:

m/z Proposed Fragment Ion Notes
125[C₆H₁₁N₃]⁺Molecular ion
110[C₅H₈N₃]⁺Loss of a methyl radical (•CH₃)
81[C₄H₅N₂]⁺Cleavage of the C-N bond of the side chain
44[C₂H₆N]⁺Dimethylamine (B145610) fragment

This is a predicted fragmentation pattern based on general principles of mass spectrometry of amines and pyrazole derivatives. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (pyrazole)Stretching3100-3300 (broad)
C-H (aromatic, pyrazole)Stretching3000-3100
C-H (aliphatic, CH₂ & CH₃)Stretching2800-3000
C=N & C=C (pyrazole ring)Stretching1500-1600
C-N (amine)Stretching1000-1250

This is a predicted IR absorption table based on characteristic vibrational frequencies of pyrazoles and aliphatic amines. rdd.edu.iqnih.govderpharmachemica.comnist.gov

The broad N-H stretching band is a key indicator of the pyrazole moiety. The C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will appear in their respective characteristic regions. The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are also expected to be observed in the fingerprint region.

Predicted Spectroscopic Characteristics and Comparison with Experimental Data

Predicted Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The ¹H-NMR spectrum is expected to provide key information about the different proton environments in the molecule. The pyrazole ring protons, the methylene bridge protons, and the methyl group protons will each give rise to distinct signals.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
N-H (pyrazole)12.0 - 13.0Broad singlet1H
C3-H & C5-H (pyrazole)7.5 - 7.7Singlet2H
-CH₂- (methylene)3.5 - 3.7Singlet2H
-N(CH₃)₂ (dimethylamino)2.2 - 2.4Singlet6H

Disclaimer: These are predicted values based on analogous structures and may differ from experimental results.

The proton on the pyrazole nitrogen (N-H) is expected to be significantly deshielded due to the aromatic nature of the ring and its acidic character, appearing as a broad singlet at a high chemical shift. The two protons on the pyrazole ring at positions 3 and 5 are chemically equivalent and are predicted to appear as a singlet in the aromatic region. The methylene protons (-CH₂-) adjacent to the pyrazole ring and the nitrogen atom are expected to resonate as a singlet further downfield. The six protons of the two methyl groups on the amine are also equivalent and should appear as a sharp singlet at a lower chemical shift.

Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

The ¹³C-NMR spectrum will complement the ¹H-NMR data by providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C3 & C5 (pyrazole)130 - 135
C4 (pyrazole)115 - 120
-CH₂- (methylene)50 - 55
-N(CH₃)₂ (dimethylamino)45 - 50

Disclaimer: These are predicted values based on analogous structures and may differ from experimental results.

The carbon atoms of the pyrazole ring (C3, C5, and C4) are expected to appear in the aromatic region of the spectrum. The methylene carbon (-CH₂-) will likely be found in the range typical for carbons attached to a nitrogen atom. The two equivalent methyl carbons of the dimethylamino group will give rise to a single signal in the aliphatic region.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of specific functional groups. Key vibrational modes for this compound are expected to include N-H, C-H, C=N, and C-N stretching frequencies.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H (pyrazole)3100 - 3300Stretching, broad
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2800 - 3000Stretching
C=N (pyrazole)1550 - 1650Stretching
C-N (amine)1000 - 1250Stretching

Disclaimer: These are predicted values based on analogous structures and may differ from experimental results.

A broad absorption band in the region of 3100-3300 cm⁻¹ would be characteristic of the N-H stretching vibration of the pyrazole ring, with the broadening due to hydrogen bonding. Aromatic and aliphatic C-H stretching vibrations are expected to appear just above and below 3000 cm⁻¹, respectively. The C=N stretching of the pyrazole ring should be observable in the 1550-1650 cm⁻¹ region, while the C-N stretching of the amine group is anticipated at a lower wavenumber.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (125.18 g/mol ).

Predicted fragmentation patterns would likely involve the cleavage of the bond between the methylene group and the pyrazole ring, or the loss of a methyl group from the dimethylamino moiety. A significant fragment would be expected at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, which is a common and stable fragment in the mass spectra of N,N-dimethylaminomethyl compounds. Another prominent fragment could arise from the pyrazole ring itself. PubChem provides predicted collision cross-section data for the [M+H]⁺ adduct of the dihydrochloride (B599025) salt, which is calculated to be 125.4 Ų at an m/z of 126.10258. uni.lu

Comparison with Experimental Data

As of the latest literature survey, comprehensive experimental spectroscopic data for this compound has not been published. The predicted values presented in this section are based on established spectroscopic principles and data from structurally related compounds. These predictions provide a solid foundation for the analysis and confirmation of the structure of this compound once experimental data becomes available. Any deviations of experimental values from these predictions could indicate interesting electronic or steric effects within the molecule.

Coordination Chemistry of Dimethyl 1h Pyrazol 4 Yl Methyl Amine As a Ligand

Ligand Design Principles: Pyrazole (B372694) Nitrogen and Amine Donor Sites

The fundamental design of dimethyl[(1H-pyrazol-4-yl)methyl]amine as a ligand revolves around its two key donor sites: the sp2-hybridized nitrogen atom of the pyrazole ring and the sp3-hybridized nitrogen atom of the dimethylamine (B145610) group. This arrangement allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center.

The dimethylamine group provides a second point of attachment, creating a flexible alkyl chain that allows the ligand to adapt to the preferred coordination geometry of different metal ions. The presence of the two methyl groups on the amine nitrogen influences the steric environment around the metal center, which can play a crucial role in determining the stereochemistry of the resulting complex.

Complexation with Transition Metal Ions (e.g., Co, Cu, Zn, Pd, Ru)

This compound and its derivatives have been successfully employed to form stable complexes with a variety of transition metal ions. The versatile N,N-donor set of the ligand allows it to coordinate to both hard and soft metal centers.

Cobalt (Co): Cobalt(II) complexes with pyrazole-based ligands have been investigated for their interesting magnetic properties and catalytic activities. For instance, cobalt(II) complexes with N,N,N',N''-tetradentate ligands incorporating pyrazolyl-methyl-amine fragments have been synthesized and characterized. X-ray diffraction studies of these complexes have revealed distorted trigonal bipyramidal or octahedral geometries around the Co(II) center, depending on the nature of the other coordinating ligands and counter-ions. researchgate.net

Copper (Cu): Copper(I) and Copper(II) complexes of pyrazole derivatives are widely studied due to their relevance in bioinorganic chemistry and catalysis. The coordination of 3,5-dimethyl-1H-pyrazole to Cu(I) has been shown to result in different coordination environments, with the copper atom being coordinated by two nitrogen atoms from neighboring pyrazole molecules and one or two oxygen atoms from a perchlorate (B79767) anion. lnu.edu.ua Copper(II) complexes of tridentate pyrazole ligands have been generated in situ and studied for their catalytic activities in oxidation reactions. researchgate.net

Zinc (Zn): Zinc(II) complexes are of interest due to their structural diversity and applications in fluorescence and catalysis. The reaction of pyrazole-based imine ligands with ZnCl2 has been shown to form molecular complexes with a 1:1 metal-to-ligand ratio. researchgate.net

Palladium (Pd): Palladium(II) complexes with pyrazole-containing ligands are extensively used as catalysts in cross-coupling reactions. The coordination of these ligands to palladium centers can significantly influence the efficiency and selectivity of the catalytic process.

Ruthenium (Ru): Ruthenium complexes featuring pyrazole-based ligands have been explored for their catalytic applications in hydrogenation and other organic transformations. The proton-responsive nature of the pyrazole NH group can play a key role in the catalytic cycle. nih.gov

Coordination Geometry and Stereochemistry of Metal Complexes

The coordination of this compound to a metal center typically results in the formation of a five-membered chelate ring. The geometry of the resulting metal complex is influenced by several factors, including the coordination number and preferred geometry of the metal ion, the steric bulk of the ligand and any co-ligands, and the nature of the counter-ions.

For a metal ion with a coordination number of four, a tetrahedral or square planar geometry can be adopted. In the case of six-coordinate complexes, an octahedral geometry is commonly observed. For example, a cobalt(II) complex with a tetradentate ligand incorporating two pyrazolyl-methyl-amine units was found to have a distorted octahedral geometry due to the bidentate binding of a nitrate (B79036) anion. researchgate.net The flexibility of the methylene (B1212753) linker between the pyrazole and amine groups allows the ligand to accommodate these different geometries.

Electronic Properties and Spectroscopic Studies of Metal Complexes

The electronic properties of the metal complexes of this compound are a direct consequence of the interaction between the metal d-orbitals and the ligand orbitals. These properties can be probed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=N bond in the pyrazole ring and the C-N bond of the amine group upon complexation can confirm the involvement of these groups in coordination.

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes provide insights into the d-d electronic transitions of the metal center and charge-transfer bands between the metal and the ligand. These spectra are highly dependent on the coordination geometry and the nature of the metal ion. For instance, the electronic spectra of cobalt(II) complexes can help distinguish between tetrahedral and octahedral geometries.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic complexes in solution. The chemical shifts of the protons and carbons of the ligand are sensitive to coordination, and changes in these shifts can provide information about the binding mode of the ligand.

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) and Mn(II), ESR spectroscopy can provide detailed information about the electronic structure and the environment of the unpaired electron(s). researchgate.net

Stability and Reactivity of Metal-Ligand Bonds in Pyrazole-Amine Complexes

The stability of the metal-ligand bonds in complexes of this compound is influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the basicity of the donor atoms, and the chelate effect. The formation of a five-membered chelate ring generally enhances the thermodynamic stability of the complex compared to coordination with two monodentate ligands.

The reactivity of the coordinated ligand can be significantly different from that of the free ligand. For example, the acidity of the pyrazole N-H proton is often increased upon coordination to a Lewis acidic metal center. This can facilitate deprotonation and the formation of pyrazolate-bridged polynuclear complexes. nih.gov Furthermore, the metal center can activate the coordinated ligand towards certain reactions, such as substitution or oxidation.

Design of Polydentate Pyrazole-Amine Ligands

The this compound scaffold serves as an excellent building block for the design of more complex polydentate ligands. By introducing additional donor groups or linking multiple pyrazole-amine units, ligands with higher denticity and specific coordination preferences can be synthesized.

For example, tridentate ligands have been prepared by incorporating a third donor atom, such as a pyridine (B92270) nitrogen, into the ligand framework. N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine is an example of such a ligand, containing two pyrazole nitrogens and one pyridine nitrogen capable of coordinating to a metal ion. researchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of organic molecules, including pyrazole (B372694) derivatives. eurasianjournals.com DFT calculations, particularly using hybrid functionals like B3LYP, are frequently used to investigate the geometric and electronic properties of these compounds. nih.govresearchgate.net

Theoretical studies on 3(5)-substituted pyrazoles have utilized DFT to unravel differences in tautomeric stability based on the nature of ring substituents. nih.gov These calculations can establish relationships between the electron-donating or withdrawing capacity of a substituent and the preferred tautomeric form in both the gas phase and solution. nih.gov

Furthermore, DFT is instrumental in analyzing chemical reactivity. researchgate.net By calculating local reactivity descriptors, such as Fukui functions and molecular electrostatic potentials (MEPS), researchers can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net For instance, in the context of N-alkylation reactions of pyrazole derivatives, DFT has been used to analyze transition-state energies, correctly predicting that alkylation occurs at the N2 nitrogen atom of the pyrazole ring. researchgate.net This predictive power is crucial for understanding reaction mechanisms and designing synthetic pathways. researchgate.net The insights gained from DFT calculations into the electronic structure and reactivity landscapes are invaluable for the rational design of new pyrazole-based compounds with desired properties. eurasianjournals.comtandfonline.com

Table 1: Representative DFT Functionals and Basis Sets for Pyrazole Derivatives

Computational Method Basis Set Application Reference
B3LYP 6-311++G(d,p) Tautomeric stability analysis nih.gov
B3LYP 6-311+G(d,p) / LANL2DZ N-alkylation reaction mechanism researchgate.net
PBE0-D3BJ def2-TZVP Molecular optimization nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational techniques used to model the time-dependent behavior of atoms and molecules. eurasianjournals.com By solving Newton's equations of motion for a system of interacting atoms, MD simulations provide a detailed view of molecular motion and conformational changes over time. eurasianjournals.com This approach is particularly valuable for studying the structural adaptability and stability of pyrazole derivatives in various environments. eurasianjournals.com

MD simulations offer insights into how molecules like dimethyl[(1H-pyrazol-4-yl)methyl]amine behave in a biological context, such as when interacting with a protein target. For example, simulations can be used to assess the binding stability of a pyrazole derivative within the active site of an enzyme. nih.gov By tracking the positions and velocities of atoms over a simulation trajectory, researchers can observe key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and evaluate the stability of the ligand-protein complex. nih.gov This dynamic perspective is crucial for drug discovery, helping to optimize lead compounds and design novel therapeutics with improved efficacy. eurasianjournals.com The integration of MD simulations with other computational methods, like molecular docking, provides a more comprehensive understanding of the dynamic nature of molecular interactions. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Pyrazole-Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are widely used in medicinal chemistry to guide the design of new drugs with enhanced potency. nih.gov

For pyrazole-amine derivatives, various QSAR approaches have been employed to understand the structural requirements for a specific biological activity, such as enzyme inhibition. nih.govnih.gov For instance, three-dimensional QSAR (3D-QSAR) studies can reveal crucial structural characteristics by generating contour maps that indicate where steric bulk, positive or negative charges, or hydrophobic groups are favored or disfavored for optimal activity. nih.gov More advanced methods like five-dimensional QSAR (5D-QSAR) consider different induced-fit models, providing a more dynamic picture of ligand-receptor interactions. nih.gov A 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors highlighted the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for activity. nih.gov These models not only help in understanding the binding of existing compounds but also serve as predictive tools for designing new, more potent derivatives. nih.govnih.gov

Computational Prediction of Molecular Geometry and Conformational Analysis

Computational methods are essential for predicting the three-dimensional structure of molecules and exploring their possible conformations. Techniques ranging from molecular mechanics to quantum mechanical calculations, such as DFT, are used to determine optimized molecular geometries. unibo.itresearchgate.net The results of these calculations can be validated by comparing them with experimental data from techniques like X-ray crystallography. ijcce.ac.irresearchgate.net

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. unibo.it For flexible molecules like this compound, understanding the preferred conformations is crucial as it can significantly influence the molecule's ability to interact with biological targets. Computational scans of potential energy surfaces, by systematically rotating specific bonds, can identify low-energy, stable conformers. researchgate.net This information is vital for molecular docking studies, where the conformation of the ligand plays a key role in predicting its binding mode and affinity to a receptor. nih.gov

Charge Transfer and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the innermost empty orbital, acts as an electron acceptor (electrophile). libretexts.org

Table 2: Conceptual FMO Parameters and Their Significance

Parameter Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital Related to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Related to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.

| Intramolecular Charge Transfer (ICT) | Transfer of electronic charge between different parts of a molecule upon excitation. | Influenced by the HOMO-LUMO gap and the nature of donor/acceptor groups. |

Advanced Applications of Dimethyl 1h Pyrazol 4 Yl Methyl Amine and Its Derivatives

Material Science Applications

The application of pyrazole (B372694) derivatives in material science is a growing field of research. Their utility stems from their electronic properties, thermal stability, and ability to act as foundational units for more complex supramolecular structures. mdpi.comnih.gov

The pyrazole scaffold is a fundamental building block in organic synthesis, enabling the construction of more complex molecules and fused heterocyclic systems. chim.itnih.gov The versatility of the pyrazole ring allows for functionalization at various positions, leading to the creation of diverse molecular architectures. mdpi.com Synthetic chemists utilize pyrazole derivatives as starting materials for compounds with applications in medicinal chemistry, agriculture, and materials science. mdpi.commdpi.com The synthesis of functionalized pyrazoles is a key area of research, as these intermediates pave the way for novel bioactive compounds, coordination complexes, and functional materials. chim.it For instance, vinylpyrazoles are recognized for their utility as building blocks for constructing intricate organic molecules through various organic reactions. nih.gov This synthetic accessibility makes pyrazole derivatives, including amine-functionalized variants, crucial components in the design of new molecules with specific, targeted properties. mdpi.com

Pyrazole derivatives are being integrated into polymers and coatings to enhance their properties. The incorporation of the pyrazole moiety into a polymer structure can improve thermal stability and introduce specific optical characteristics. researchgate.net A study on a novel blend polymer, consisting of a pyrazole-derived polymer—poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate)—and poly(methyl methacrylate), demonstrated thermal stability up to 275.4 °C. A thin film of this blend polymer was found to be transparent, with its transmittance increasing with wavelength, a desirable property for optical coatings. researchgate.net Furthermore, the inherent properties of pyrazole derivatives as corrosion inhibitors suggest their potential for inclusion in protective coating formulations to prevent metal degradation. researchgate.net

The electronic properties of pyrazole derivatives make them promising candidates for use in optoelectronic and photovoltaic applications. rsc.org Fused pyrazole systems, in particular, are considered attractive scaffolds for organic optoelectronic materials due to their planar structures and extended π-conjugation, which are crucial for charge transport. rsc.org The presence of both pi bonds and heteroatoms in the pyrazole structure imparts important electro-optic properties. researchgate.net Research has identified certain pyrazole derivatives as ideal candidates for use as photosensitizers in photovoltaic systems. For example, (E)-4-(2-(3-chlorophenyl)hydrazono)-5-methyl-2,4-dihydro-3H-pyrazol-3-one was noted for its large oscillator strength, a key factor for efficient light harvesting in solar cells. researchgate.net The development of metal complexes with pyrazole-based ligands is also being explored for optoelectronic applications. nih.gov

Catalytic Applications of Metal Complexes Containing Pyrazole-Amine Ligands

Pyrazole-amine ligands, which feature both the pyrazole ring and an amine functional group, are highly effective in coordination chemistry. uab.cat The nitrogen atoms from the pyrazole ring and the amine side chain can act as donor sites, chelating to metal ions to form stable complexes. research-nexus.netbohrium.com These metal complexes have demonstrated significant potential in various catalytic transformations. nih.govresearchgate.net

The design of pyrazole-based ligands is flexible, allowing for the creation of multidentate ligands that can coordinate with a variety of metal centers. nih.gov Copper(II) complexes with pyrazole-amine ligands have shown excellent catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone. research-nexus.netbohrium.comresearchgate.net This activity is attributed to the ability of the copper complex to mimic the active site of natural catecholase enzymes. research-nexus.netbohrium.com The catalytic efficiency of these systems is influenced by factors such as the solvent, the counter-ion in the metal salt, and the ligand-to-metal ratio. research-nexus.netresearchgate.net Palladium(II) and Platinum(II) complexes with (alkylamino)pyrazole derived ligands have also been synthesized and characterized, enriching the knowledge of the coordination behavior of these ligands for future catalytic applications. uab.cat The protic nature of N-unsubstituted pyrazole ligands can lead to metal-ligand bifunctional cooperation, enhancing catalytic activity in reactions like the hydroamination of alkenes. nih.gov

Corrosion Inhibition Studies

Pyrazole derivatives have been extensively studied and recognized as effective corrosion inhibitors for various metals, particularly for steel in acidic environments like hydrochloric and sulfuric acid. nih.govacs.orgmedjchem.comiscientific.org Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. semanticscholar.orgresearchgate.net

The effectiveness of these inhibitors is linked to their molecular structure, which includes heteroatoms (nitrogen, oxygen), aromatic rings with π-electrons, and various functional groups. nih.govacs.org These features facilitate the adsorption of the inhibitor molecules onto the metal surface. The inhibition efficiency generally increases with the concentration of the pyrazole derivative. nih.govresearchgate.netresearchgate.net Studies on various pyrazole-amine derivatives have demonstrated high inhibition efficiencies, often exceeding 90%, highlighting their potential for industrial applications. nih.govnih.govresearchgate.net For example, N-benzyl-N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine was shown to be a good inhibitor for steel in 1 M HCl, reaching an efficiency of 87% at a concentration of 5x10⁻⁴ M. researchgate.net Similarly, other derivatives have achieved efficiencies as high as 96.5%. nih.gov

Inhibitor CompoundMetalCorrosive MediumMaximum Inhibition Efficiency (%)
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)Carbon Steel1 M HCl90.8
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)Carbon Steel1 M HCl91.8
3-methyl-1H-pyrazol-5-amine (MPA)Mild Steel1 M H₂SO₄92.28
N-benzyl-N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine (BBPA)Steel1 M HCl87.0
N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (PTA-2)Carbon Steel0.25 M H₂SO₄96.5

The mechanism of corrosion inhibition by pyrazole derivatives is primarily based on their adsorption onto the metal surface. The nature of this interaction is often described using adsorption isotherms, with the Langmuir isotherm model being frequently applied. nih.govsemanticscholar.orgresearchgate.net The Langmuir model assumes that the adsorption occurs at specific homogeneous sites on the surface, forming a monolayer of inhibitor molecules. semanticscholar.org

The adherence of the adsorption process to the Langmuir isotherm indicates that a uniform protective layer is formed on the metal, preventing further corrosive attack. iscientific.orgjmaterenvironsci.comnih.gov The adsorption can involve both physical (electrostatic) and chemical (chemisorption) interactions. nih.govjmaterenvironsci.com Chemisorption involves the sharing of electrons between the inhibitor molecule and the metal surface, leading to the formation of a coordinate-type bond. This stronger bond often results in higher inhibition efficiency. nih.govjmaterenvironsci.com Thermodynamic parameters calculated from these isotherm studies, such as the standard free energy of adsorption (ΔG°ads), provide insights into the spontaneity and strength of the adsorption process. nih.govjmaterenvironsci.com

Inhibitor Compound(s)MetalAdsorption Isotherm ModelKey Finding
L4 and L6 Pyrazole DerivativesCarbon SteelLangmuirAdsorption is consistent with the formation of a protective monolayer. nih.govnih.gov
PAP and APC Pyrazole DerivativesMild SteelLangmuirThermodynamic data indicates chemisorption on the steel surface. jmaterenvironsci.com
Various Pyrazole DerivativesSteel/Mild SteelLangmuirThe adsorption phenomenon consistently obeys the Langmuir model across multiple studies. iscientific.orgsemanticscholar.orgresearchgate.net
N-benzyl-N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amineSteelLangmuirThe adsorption of the inhibitor on the steel surface follows the Langmuir isotherm. researchgate.net
PTA-1, PTA-2, PTA-3 Triazine DerivativesCarbon SteelLangmuir and FrumkinAdsorption onto the steel surface was found to be a favored process. nih.gov

Structure-Efficiency Relationships in Corrosion Inhibition

The pyrazole ring itself is an electron-rich system due to its two adjacent nitrogen atoms and delocalized π-electrons. ku.ac.ae These features facilitate strong adsorption onto metal surfaces, which is the primary mechanism of corrosion inhibition. ku.ac.aesemanticscholar.org The nitrogen atoms can coordinate with vacant d-orbitals of metal atoms, while the π-system can interact with the metal surface, forming a protective film that isolates the metal from the corrosive medium. ku.ac.aeacs.org This adsorption can occur through physisorption (electrostatic interactions) and/or chemisorption (covalent bond formation). ku.ac.aeacs.org

The nature of the substituents on the pyrazole ring significantly modulates the inhibitor's performance. The inhibition capability of pyrazoles is often substituent- and concentration-dependent. semanticscholar.org

Electron-Donating Groups: Substituents that donate electrons (e.g., methyl -CH₃, amino -NH₂, hydroxyl -OH) increase the electron density on the pyrazole ring and its heteroatoms. This enhanced electron density strengthens the coordination bond between the inhibitor and the metal surface, leading to higher inhibition efficiency. semanticscholar.orgacs.org For example, studies comparing different pyrazole derivatives have shown that the presence of an amino group (-NH₂) leads to better performance than a keto group (C=O). acs.org

Molecular Size and Planarity: Larger molecules with a planar orientation tend to cover a larger surface area on the metal, providing a more effective barrier against corrosive species. semanticscholar.org The adsorption of pyrazole derivatives often occurs in a parallel configuration to maximize surface coverage. iapchem.org

Presence of Other Heteroatoms: The introduction of additional heteroatoms, such as oxygen in a carboxyl group, can provide more active sites for adsorption, further enhancing the inhibition efficiency. semanticscholar.orgnih.gov

The relationship between structure and efficiency is often investigated using both experimental methods and theoretical calculations, such as Density Functional Theory (DFT). semanticscholar.orgnih.gov These computational studies help to correlate molecular properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) with the experimentally observed inhibition efficiency. semanticscholar.org Generally, a higher HOMO energy value is associated with a greater electron-donating ability, leading to more effective inhibition. semanticscholar.org

Table 1: Influence of Structural Features on Corrosion Inhibition Efficiency of Pyrazole Derivatives


Agrochemical Applications: Intermediates in Herbicides and Pesticides

The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, and compounds like dimethyl[(1H-pyrazol-4-yl)methyl]amine serve as valuable intermediates in their synthesis. researchgate.netroyal-chem.com Pyrazole derivatives are recognized for their broad spectrum of biological activities and are integral to many commercial fungicides, insecticides, and herbicides. researchgate.netnih.gov

In the field of herbicides, pyrazole derivatives are particularly significant as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherol in plants; its inhibition leads to a bleaching effect and ultimately plant death. acs.org Several commercial herbicides target this enzyme, and ongoing research focuses on discovering new pyrazole-based HPPD inhibitors with improved crop safety and efficacy. acs.org For instance, novel pyrazole derivatives containing a benzoyl scaffold have shown excellent post-emergence herbicidal activities with high safety for crops like maize, cotton, and wheat. acs.org

The synthesis of these complex agrochemicals often involves multiple steps where simpler pyrazole-containing molecules are used as building blocks. The structural versatility of the pyrazole ring allows for the introduction of various functional groups, enabling chemists to fine-tune the biological activity and selectivity of the final product. royal-chem.comnih.gov Research has demonstrated the synthesis of pyrazole derivatives containing phenylpyridine moieties that exhibit moderate herbicidal activities, highlighting the role of these compounds as leads for new herbicide discovery. nih.gov

Beyond herbicides, pyrazole derivatives are also foundational to the creation of insecticides and fungicides, making them a highly important class of compounds in the agricultural industry. researchgate.netnih.gov

In Vitro Biological Activity: Mechanistic Studies (Excluding Clinical/Dosage/Safety)

Derivatives of this compound are part of the broader class of pyrazole compounds that have been extensively studied for their antioxidant properties. The primary mechanism by which these compounds exert antioxidant effects is through their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. researchgate.netmdpi.com This activity helps to mitigate oxidative stress, a process implicated in various degenerative conditions.

A widely used method to evaluate this potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.comnih.gov In this assay, the stable DPPH radical, which has a deep purple color, accepts a hydrogen atom or an electron from an antioxidant compound. researchgate.netnih.gov This process reduces DPPH to its non-radical form, DPPH-H, resulting in a color change from purple to yellow, which can be measured spectrophotometrically at approximately 517 nm. mdpi.comnih.gov The degree of color change is proportional to the scavenging potential of the tested compound. nih.gov

The structure-activity relationship is crucial for the antioxidant capacity of pyrazole derivatives. The presence and position of specific functional groups on the pyrazole or associated phenyl rings significantly influence the activity. researchgate.net

Hydroxyl (-OH) and Amino (-NH₂) Groups: The introduction of hydroxyl and amino groups onto the pyrazole nucleus is considered important for antioxidant activity. researchgate.net These groups can readily donate hydrogen atoms. Studies have shown that compounds with hydroxyl and methyl substitutions exhibit the highest DPPH free radical scavenging activity. researchgate.net

Electron-Donating Substituents: Substituents like methyl (-CH₃) can enhance DPPH scavenging activity compared to electron-withdrawing groups like nitro (-NO₂). researchgate.net

Halogens: The effect of halogen substituents can vary. For example, a dichloro-substituted compound showed excellent scavenging activity, potentially due to the electronegative effect facilitating the formation of the non-radical form of DPPH. nih.gov

The antioxidant potential is often quantified by the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant activity. researchgate.netnih.gov

Table 2: DPPH Radical Scavenging Activity of Selected Pyrazole Derivatives


The pyrazole nucleus is a prominent scaffold in the design of new antimicrobial and antifungal agents. researchgate.netmdpi.com In vitro studies are essential for the initial screening and evaluation of the biological activity of new pyrazole derivatives against various pathogenic microorganisms. These investigations typically determine key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). bdpsjournal.orgbiointerfaceresearch.com The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. bdpsjournal.org

The antimicrobial efficacy of pyrazole derivatives is highly dependent on their structural features and the specific microbial strains being tested. bdpsjournal.org For example, pyrazolone (B3327878) derivatives have demonstrated significant activity against bacteria such as E. coli, P. aeruginosa, S. aureus, and B. subtilis, with MIC values ranging from 0.625 to 5 mg/mL. bdpsjournal.org

The presence of different functional groups attached to the pyrazole ring influences the spectrum and potency of the activity. bdpsjournal.org Some pyrazole-thiazole hybrids have shown potent activity against methicillin-resistant S. aureus (MRSA). nih.gov Similarly, pyrano[2,3-c] pyrazole derivatives have been identified as potential agents against human pathogenic bacteria, including E. coli and S. aureus. biointerfaceresearch.com The activity of these compounds is often attributed to their specific molecular structure, which allows them to interact with and disrupt essential microbial processes. biointerfaceresearch.com Several pyrazole derivatives have been found to possess significant antibacterial potency against clinical and multi-drug resistant strains of Staphylococcus and Enterococcus genera, with some reaching MIC values as low as 4 µg/mL. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of pyrazole derivatives, docking studies provide valuable insights into their potential interactions with the active sites of biological targets like enzymes and receptors, helping to elucidate their mechanism of action at a molecular level. researchgate.netmdpi.com These in silico studies are crucial in the early stages of drug discovery and for understanding structure-activity relationships, complementing experimental in vitro data. biointerfaceresearch.comresearchgate.net

Docking analyses of pyrazole derivatives have been performed against a variety of protein targets to explore their potential as inhibitors. nih.govresearchgate.net The results of these studies are typically expressed in terms of binding energy (or docking score), where a lower binding energy indicates a more stable and favorable interaction between the ligand (the pyrazole derivative) and the target protein. nih.gov The analysis also reveals specific molecular interactions, such as:

Hydrogen Bonds: These are critical for the specific binding and orientation of the inhibitor within the active site. nih.gov

Hydrophobic Interactions: Interactions like π-π stacking and arene-arene bonds contribute significantly to the binding affinity. nih.govmdpi.com

Table 3: Chemical Compound Names


Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

Future research will likely focus on developing more efficient, sustainable, and versatile methods for the synthesis of dimethyl[(1H-pyrazol-4-yl)methyl]amine and its derivatives. While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648), are well-established, there is a growing emphasis on green chemistry principles. nih.govnih.govresearchgate.net

Key areas for exploration include:

One-Pot and Multicomponent Reactions: Designing one-pot syntheses that combine multiple reaction steps without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.netacs.orgrsc.org Multicomponent reactions, in particular, offer a powerful strategy for creating molecular diversity around the this compound core. nih.govrsc.org

Green Solvents and Catalysts: Investigating the use of environmentally benign solvents like water or ionic liquids, and employing reusable catalysts, are crucial steps towards sustainable production. thieme-connect.comthieme-connect.com The use of biocatalysts, such as immobilized enzymes, also presents a promising green alternative. acs.org

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates and improve yields for the synthesis of pyrazole derivatives. nih.govresearchgate.net

Synthetic ApproachPotential Advantages for this compound Synthesis
Multicomponent Reactions Increased efficiency, reduced waste, rapid generation of derivatives. researchgate.netrsc.org
Green Catalysis Use of recyclable and non-toxic catalysts, environmentally friendly processes. nih.gov
Flow Chemistry Enhanced safety, scalability, and process control.
Microwave/Ultrasound Accelerated reaction times, improved energy efficiency. nih.gov

Development of Advanced Functional Materials

The unique structural features of this compound, particularly its nitrogen-rich pyrazole ring and the tertiary amine group, make it an excellent candidate for incorporation into advanced functional materials.

Future research could target the development of:

Metal-Organic Frameworks (MOFs): The pyrazole moiety can act as a versatile ligand for constructing MOFs with tailored pore sizes and functionalities. rsc.orgdtu.dk These materials could find applications in gas storage, separation, and catalysis. Pyrazolate-based MOFs have shown promise for capturing harmful substances like iodine and formaldehyde (B43269). rsc.orgresearchgate.net

Conductive Polymers: The incorporation of pyrazole units into polymer backbones could lead to the development of novel electrically conducting materials. google.comtechlinkcenter.org Research into poly(pyrazoles) has indicated their potential as n-dopable or p-dopable electron acceptors in photovoltaic cells. google.com

Luminescent Materials: Pyrazole derivatives are known to exhibit interesting photophysical properties. mdpi.com By coordinating with lanthanide ions or other suitable metal centers, this compound could be a building block for new luminescent materials for applications in sensing, imaging, and lighting.

Proton-Conducting Materials: The imidazole (B134444) and pyrazole heterocycles are promising for proton conduction, which is crucial for applications such as fuel cells. bohrium.com

Material TypePotential Application of this compound-based Material
Metal-Organic Frameworks (MOFs) Gas storage and separation, heterogeneous catalysis, sensing. dtu.dkacs.org
Conductive Polymers Organic electronics, photovoltaic devices, sensors. google.com
Luminescent Materials Bio-imaging, chemical sensors, organic light-emitting diodes (OLEDs).
Proton Conductors Fuel cell membranes, electrochemical devices. bohrium.com

Deeper Mechanistic Understanding of Coordination Chemistry and Catalysis

The coordination chemistry of pyrazole-derived ligands is a rich and well-studied field. dntb.gov.ua The nitrogen atoms of the pyrazole ring in this compound can coordinate to a wide variety of metal ions, forming stable complexes with interesting catalytic properties.

Future research should aim for a deeper mechanistic understanding of:

Metal-Ligand Cooperation: Investigating how the pyrazole N-H group, when present, can participate in catalytic cycles through proton transfer is a key area of interest. nih.gov This can lead to the design of more efficient catalysts for a range of transformations.

Catalytic Oxidation Reactions: Copper complexes of pyrazole-based ligands have shown excellent catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. research-nexus.netbohrium.commdpi.com Understanding the mechanism of these reactions could lead to the development of catalysts for industrial oxidation processes.

N-N Bond Formation and Cleavage: The study of pyrazole synthesis via oxidation-induced N-N coupling in diazatitanacycles provides insights into fundamental bond-forming reactions. nih.gov

Research AreaKey Questions to Address for this compound
Coordination Modes How does the compound coordinate to different metal centers?
Catalytic Activity What types of chemical transformations can its metal complexes catalyze?
Reaction Mechanisms What are the detailed mechanistic pathways of these catalytic reactions?
Structure-Activity Relationships How do modifications to the ligand structure affect catalytic performance?

Expanded Computational Modeling and AI-Driven Design

Computational chemistry and artificial intelligence (AI) are becoming indispensable tools in chemical research. For this compound, these approaches can accelerate discovery and provide insights that are difficult to obtain through experiments alone.

Future directions include:

Predictive Modeling of Properties: Using quantum chemical calculations (e.g., Density Functional Theory) to predict the electronic, spectroscopic, and reactive properties of the compound and its metal complexes.

Catalyst Screening and Design: Employing machine learning (ML) algorithms to screen virtual libraries of potential catalysts based on the this compound scaffold for specific reactions. energyfrontier.usbbnchasm.comnumberanalytics.com ML can identify promising candidates before their synthesis and experimental testing, saving time and resources. aiche.org

Mechanism Elucidation: Using computational methods to model reaction pathways and transition states to gain a deeper understanding of catalytic mechanisms.

Materials Discovery: Leveraging AI to predict the structures and properties of novel MOFs and other functional materials incorporating this pyrazole derivative.

Computational ApproachApplication in this compound Research
Density Functional Theory (DFT) Prediction of molecular properties and reaction energetics.
Machine Learning (ML) High-throughput screening of catalysts and materials, prediction of performance. catalysis.blog
Molecular Dynamics (MD) Simulation of the behavior of materials and complexes in different environments.

Investigation of Emerging Applications in Specialized Chemical Fields

The versatile nature of the pyrazole core suggests that this compound could find applications in a variety of specialized chemical fields beyond those already mentioned.

Promising areas for future investigation include:

Medicinal Chemistry: Pyrazole derivatives are a cornerstone of many pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netontosight.aimdpi.com The specific structure of this compound could be a starting point for the development of new therapeutic agents.

Agrochemicals: Many successful fungicides, herbicides, and insecticides are based on the pyrazole scaffold. wikipedia.orgresearchgate.netresearchgate.net Screening this compound and its derivatives for agrochemical activity could lead to the discovery of new crop protection agents.

Corrosion Inhibition: The nitrogen atoms in the pyrazole ring can effectively coordinate to metal surfaces, making pyrazole derivatives potential corrosion inhibitors.

FieldPotential Role of this compound
Medicinal Chemistry Scaffold for the design of novel drugs. orientjchem.org
Agrochemicals Lead compound for new pesticides and herbicides. royal-chem.comontosight.ai
Corrosion Science Development of new corrosion inhibitors for various metals and alloys.

Q & A

Basic Questions

Q. What are the common synthetic routes for dimethyl[(1H-pyrazol-4-yl)methyl]amine, and how are reaction conditions optimized for high yield?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and alkylation reactions. For example, pyrazole derivatives react with halides under basic conditions (e.g., NaH/K₂CO₃) in aprotic solvents like DMF or ethanol. Key optimizations include:

  • Temperature : Reflux conditions (~80°C) improve reaction efficiency.
  • Solvent Choice : Ethanol or methanol enhances solubility of intermediates .
  • Purification : Column chromatography or recrystallization ensures high purity.
    • Data Table :
StepReagents/ConditionsYield (%)Reference
AlkylationNaH, DMF, 80°C75–85
PurificationEthanol recrystallization>90% purity

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms substitution patterns on the pyrazole ring and methylene bridges. For example, singlet peaks for dimethyl groups appear at δ 2.1–2.5 ppm .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 180.1) .
  • IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .

Q. How does the presence of dimethyl groups on the pyrazole ring influence the compound’s basicity and reactivity compared to monosubstituted analogs?

  • Methodological Answer : Dimethyl groups increase steric hindrance, reducing nucleophilic reactivity at the pyrazole nitrogen. Comparative studies show:

  • Reactivity : Dimethyl derivatives exhibit slower alkylation rates than monosubstituted analogs (e.g., 1-methylpyrazole) due to steric effects .
  • Basicity : Dimethyl groups slightly enhance basicity (pKa ~6.5 vs. ~5.8 for monosubstituted) due to electron-donating effects .
    • Data Table :
CompoundReactivity (Alkylation Rate)Basicity (pKa)
1-MethylpyrazoleHigh5.8
Dimethyl derivativeModerate6.5

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or structural impurities. Solutions include:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
  • Purity Validation : HPLC-MS to confirm >95% purity before biological testing .
  • Structural Confirmation : X-ray crystallography to resolve ambiguous stereochemistry .

Q. How can computational modeling predict the binding interactions of this compound with enzymes like kinases or GPCRs?

  • Methodological Answer :

  • Docking Studies : Tools like AutoDock Vina simulate binding poses in kinase ATP-binding pockets (e.g., CDK2). Key interactions include hydrogen bonds with pyrazole nitrogen and hydrophobic contacts with methyl groups .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Q. What are the methodological challenges in synthesizing stable metal complexes with this compound, and how can coordination sites be characterized?

  • Methodological Answer : Challenges include ligand lability and oxidation of metal centers. Solutions:

  • Coordination Chemistry : Use inert atmospheres (N₂/Ar) and ligands with chelating pyrazole groups to stabilize complexes (e.g., Cu(II) or Pt(II)) .
  • Characterization :
  • XAS (X-ray Absorption Spectroscopy) : Identifies metal-ligand bond lengths.
  • EPR : Confirms paramagnetic states in Cu(II) complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.